molecular formula C13H21N B2591177 7-Phenylheptan-1-amine CAS No. 17734-22-4

7-Phenylheptan-1-amine

Cat. No. B2591177
Key on ui cas rn: 17734-22-4
M. Wt: 191.318
InChI Key: JFFFKDHHNGBVFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08450348B2

Procedure details

A solution of 7-phenylheptylazide (3.97 g, 18.3 mmol) in EtOH (15 mL) was added to palladium on carbon (200 mg) in EtOH (35 mL) under an atmosphere of Hydrogen. The mixture was stirred for 24 h at r.t. The mixture was filtered through celite and the solvent was removed under reduced pressure to give the title compound.
Name
7-phenylheptylazide
Quantity
3.97 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][N:14]=[N+]=[N-])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>CCO.[Pd]>[C:1]1([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][NH2:14])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
7-phenylheptylazide
Quantity
3.97 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCCCCCCN=[N+]=[N-]
Name
Quantity
15 mL
Type
solvent
Smiles
CCO
Name
Quantity
200 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
35 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 24 h at r.t
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCCCCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.